3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
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Overview
Description
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its function. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA Damage Response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome, and its disruption can lead to genomic instability and cancer . By inhibiting ATR kinase, the compound disrupts the DDR pathway, potentially leading to cell death in cancer cells .
Result of Action
The compound exhibits good anti-tumor activity in vitro . By inhibiting ATR kinase, it disrupts the DDR pathway, which can lead to cell death in cancer cells . This makes it a promising lead compound for subsequent drug discovery targeting ATR kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the desired pyrrolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolopyrazine derivatives: Another class of nitrogen-containing heterocycles with comparable applications in medicinal chemistry.
Uniqueness
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzonitrile group can enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFZXQJHQHMHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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